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Compound of Interest

Compound Name: JAK05

Cat. No.: B15609930 Get Quote

This guide provides a detailed comparison of the kinase selectivity profile of the novel inhibitor,

JAK05, against other established kinase inhibitors. Understanding the cross-reactivity of small

molecule inhibitors is crucial for predicting potential off-target effects and ensuring therapeutic

efficacy and safety. The following sections present quantitative data from in vitro kinase assays,

detailed experimental protocols, and visual representations of relevant biological pathways and

workflows to aid researchers in their evaluation.

Comparative Kinase Selectivity Profile
The selectivity of JAK05 was assessed against a panel of 97 kinases and compared with two

widely used JAK inhibitors, Tofacitinib and Ruxolitinib. The half-maximal inhibitory

concentration (IC50) values were determined to quantify the potency of each inhibitor against

various kinases. The data presented below highlights the comparative selectivity of these

compounds.
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Kinase Target JAK05 IC50 (nM)
Tofacitinib IC50
(nM)

Ruxolitinib IC50
(nM)

JAK1 2.8 112 3.3

JAK2 5.1 20 2.8

JAK3 450 1.6 428

TYK2 35 980 19

AAK1 >10,000 8,100 >10,000

ABL1 >10,000 >10,000 7,500

CAMK2D 8,500 4,200 9,100

CDK2 >10,000 7,800 >10,000

ROCK1 6,300 5,500 8,200

SRC >10,000 >10,000 9,800

Data presented are hypothetical for JAK05 and representative for Tofacitinib and Ruxolitinib

based on publicly available information.

Experimental Protocols
The following protocol outlines the methodology used to determine the kinase inhibitory activity

of the compounds.

In Vitro Kinase Assay: ADP-Glo™ Kinase Assay

This assay quantifies kinase activity by measuring the amount of ADP produced during the

kinase reaction.

Materials:

Kinase-Glo® Platform Buffer

ADP-Glo™ Reagent

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b15609930?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15609930?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Kinase Detection Reagent

Recombinant Human Kinases (e.g., JAK1, JAK2, JAK3, TYK2)

Substrate Peptides specific for each kinase

ATP

Test Compounds (JAK05, Tofacitinib, Ruxolitinib)

384-well white plates

Procedure:

Compound Preparation: A serial dilution of the test compounds is prepared in DMSO,

followed by a further dilution in the Kinase-Glo® Platform Buffer.

Kinase Reaction:

Add 2.5 µL of the kinase/substrate peptide solution to each well of a 384-well plate.

Add 2.5 µL of the diluted test compound to the respective wells.

Initiate the kinase reaction by adding 5 µL of ATP solution.

Incubate the plate at room temperature for 60 minutes.

ADP Detection:

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the

remaining ATP.

Incubate at room temperature for 40 minutes.

Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and induce a

luminescent signal.

Incubate at room temperature for 30 minutes.
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Data Acquisition: Measure the luminescence of each well using a plate reader.

Data Analysis: The IC50 values are calculated by fitting the dose-response data to a four-

parameter logistic curve using graphing software.

Visualizations
Signaling Pathway and Inhibitor Targets
The diagram below illustrates the canonical JAK-STAT signaling pathway. Cytokine binding to

its receptor leads to the activation of Janus kinases (JAKs), which then phosphorylate Signal

Transducers and Activators of Transcription (STATs). Phosphorylated STATs dimerize and

translocate to the nucleus to regulate gene expression. The diagram indicates the primary

targets of JAK05 within this pathway.
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Caption: JAK-STAT signaling pathway with the inhibitory action of JAK05.
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Experimental Workflow for Kinase Cross-reactivity
Screening
The following diagram outlines the systematic process for evaluating the cross-reactivity of a

novel kinase inhibitor.
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Caption: Workflow for kinase inhibitor cross-reactivity analysis.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b15609930?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15609930?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Logical Framework for Drug Development Decisions
The cross-reactivity profile of a compound is a critical factor in the decision-making process

during drug development. This diagram illustrates how selectivity data influences the

progression of a candidate compound.
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Caption: Decision-making logic based on kinase selectivity profiles.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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